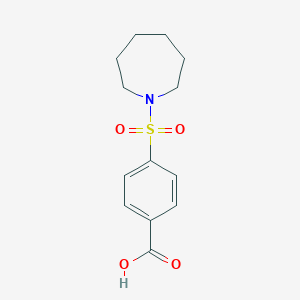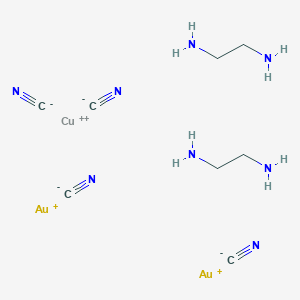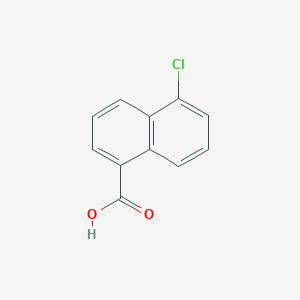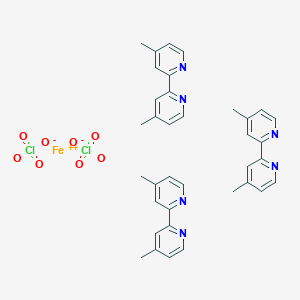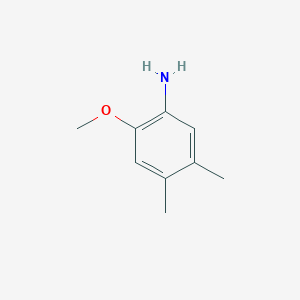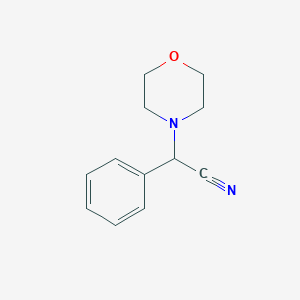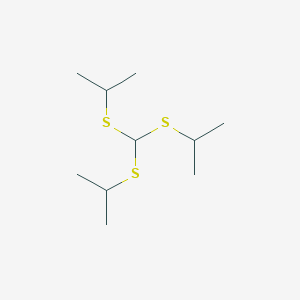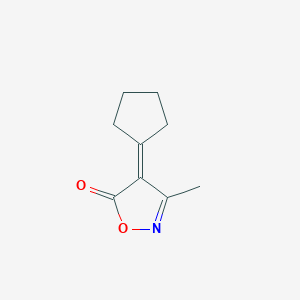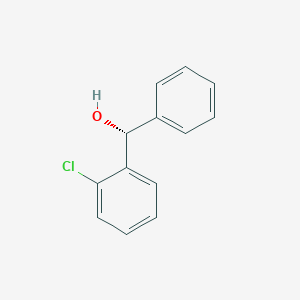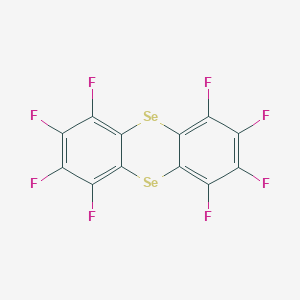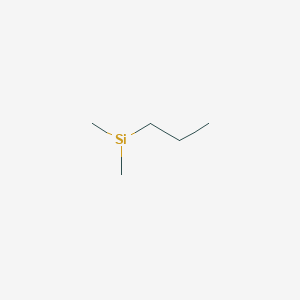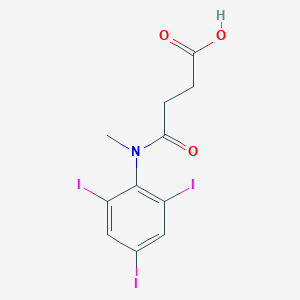
N-Methyl-2',4',6'-triiodosuccinanilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2',4',6'-triiodosuccinanilic acid (MISA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MISA is a triiodinated derivative of succinyl anilide, which is synthesized through a multistep process.
作用机制
N-Methyl-2',4',6'-triiodosuccinanilic acid's mechanism of action is not fully understood, but it is believed to be due to its ability to selectively accumulate in certain cells and bind to specific receptors. In cancer cells, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to induce cell death through the activation of caspases, which are enzymes involved in apoptosis. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
生化和生理效应
N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the contrast of CT scans, allowing for better visualization of tissues and organs. In cancer treatment, N-Methyl-2',4',6'-triiodosuccinanilic acid induces cell death in cancer cells, while sparing normal cells. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity.
实验室实验的优点和局限性
N-Methyl-2',4',6'-triiodosuccinanilic acid has several advantages for lab experiments, including its high iodine content, which enhances the contrast of images in medical imaging, and its ability to selectively accumulate in certain cells, making it a useful tool for studying specific cellular processes. However, N-Methyl-2',4',6'-triiodosuccinanilic acid also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for N-Methyl-2',4',6'-triiodosuccinanilic acid research, including the development of new applications in medical imaging and cancer treatment, as well as further studies on its mechanism of action and potential toxicity. Additionally, N-Methyl-2',4',6'-triiodosuccinanilic acid could be used as a tool to study other cellular processes beyond GABA receptors in neuroscience research. Overall, N-Methyl-2',4',6'-triiodosuccinanilic acid has significant potential for various applications, and further research is needed to fully understand its capabilities and limitations.
合成方法
The synthesis of N-Methyl-2',4',6'-triiodosuccinanilic acid involves a multistep process that starts with the reaction of succinic anhydride with aniline to form succinyl anilide. This intermediate product is then reacted with iodine and sodium hydroxide to form the di-iodo derivative. The final step involves the reaction of the di-iodo derivative with methyl iodide to form N-Methyl-2',4',6'-triiodosuccinanilic acid.
科学研究应用
N-Methyl-2',4',6'-triiodosuccinanilic acid has been extensively studied for its potential applications in various fields, including medical imaging, cancer treatment, and neuroscience research. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid is used as a contrast agent for computed tomography (CT) scans due to its high iodine content, which enhances the contrast of the images. N-Methyl-2',4',6'-triiodosuccinanilic acid has also been studied for its potential use in cancer treatment, as it has been shown to selectively accumulate in cancer cells and induce cell death. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been used as a tool to study the function of GABA receptors, which are involved in the regulation of neuronal activity.
属性
CAS 编号 |
18982-98-4 |
|---|---|
产品名称 |
N-Methyl-2',4',6'-triiodosuccinanilic acid |
分子式 |
C11H10I3NO3 |
分子量 |
584.91 g/mol |
IUPAC 名称 |
4-oxo-4-(2,4,6-triiodo-N-methylanilino)butanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-15(9(16)2-3-10(17)18)11-7(13)4-6(12)5-8(11)14/h4-5H,2-3H2,1H3,(H,17,18) |
InChI 键 |
DBINQVZCEVWFLC-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
规范 SMILES |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
同义词 |
3-[[N-Methyl-N-(2,4,6-triiodophenyl)amino]carbonyl]propionic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)
